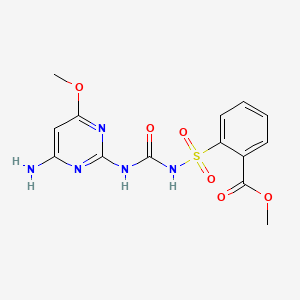
Bensulfuron Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bensulfuron amine is a sulfonylurea herbicide primarily used for controlling broadleaf and sedge weeds in paddy fields. It is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management. The compound works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bensulfuron amine can be synthesized through various methods, including classical routes such as reductive amination and nucleophilic substitution. Modern approaches like transition metal-catalyzed reactions and C-H functionalization have also been employed . The synthesis typically involves the reaction of a sulfonylurea derivative with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: Bensulfuron amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sulfonyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Bensulfuron amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of herbicides and other agrochemical products
Mécanisme D'action
Bensulfuron amine exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts the production of vital amino acids, leading to the death of susceptible plants. The molecular targets and pathways involved include the ALS enzyme and the associated biosynthetic pathways .
Comparaison Avec Des Composés Similaires
- Nicosulfuron
- Halosulfuron methyl
- Pyrazosulfuron
- Ethoxysulfuron
Comparison: Bensulfuron amine is unique in its high selectivity and efficacy against a broad spectrum of weeds. Compared to similar compounds, it offers a more targeted approach with fewer side effects on non-target plants. Its ability to degrade rapidly in the environment also makes it a more environmentally friendly option .
Propriétés
Formule moléculaire |
C14H15N5O6S |
|---|---|
Poids moléculaire |
381.37 g/mol |
Nom IUPAC |
methyl 2-[(4-amino-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H4,15,16,17,18,19,21) |
Clé InChI |
QMSGJWLLMCENLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)N)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


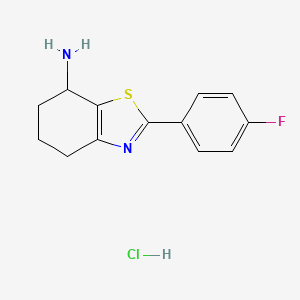
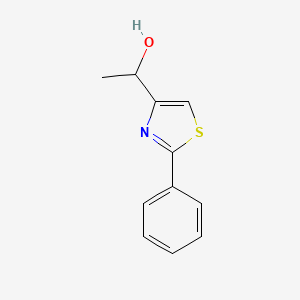
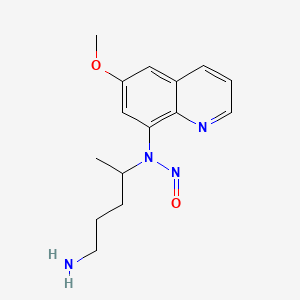
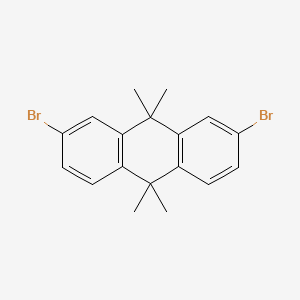
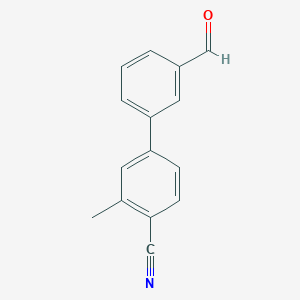

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
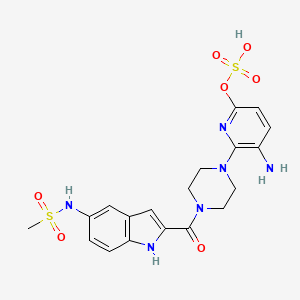
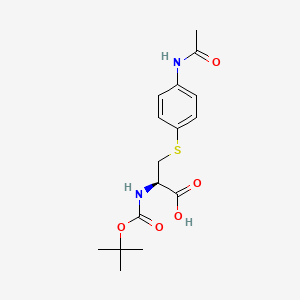
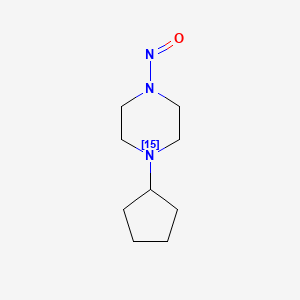
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
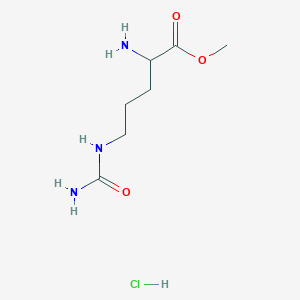
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)

